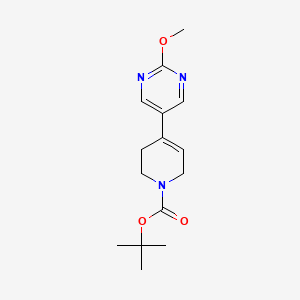

Tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Description

Tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS RN: 1803582-81-1) is a bicyclic compound featuring a tetrahydropyridine core substituted with a 2-methoxypyrimidin-5-yl group and a tert-butyl carbamate protective group. It is widely utilized as a synthetic intermediate in pharmaceutical research, particularly for developing kinase inhibitors and central nervous system (CNS)-targeted drugs . The compound is commercially available (e.g., Enamine Ltd.) and requires refrigeration for stability . Its molecular weight is 305.34 g/mol, and it is typically sold in milligram to gram quantities for research purposes .

Properties

IUPAC Name |

tert-butyl 4-(2-methoxypyrimidin-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(19)18-7-5-11(6-8-18)12-9-16-13(20-4)17-10-12/h5,9-10H,6-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMIYRSUEFQJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(N=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a multi-step process that includes:

- Preparation of a boronate ester intermediate bearing the tert-butyl protecting group.

- Palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the pyrimidinyl moiety.

- Functional group modifications such as methoxylation or other substitutions on the pyrimidine ring.

- Final deprotection and purification steps to yield the target compound with high purity.

The core methodology relies on the robustness of palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, which is well-documented for constructing C–C bonds between boronate esters and halogenated heterocycles.

Preparation of Boronate Ester Intermediates

Boronate esters such as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-substituted pyridines are synthesized via:

- Reaction of corresponding halogenated pyridine derivatives with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst, typically Pd(dppf)Cl2 or Pd(PPh3)4, under inert atmospheres (nitrogen or argon).

| Parameter | Typical Values |

|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Boron source | Bis(pinacolato)diboron (B2Pin2) |

| Solvent | 1,4-Dioxane or ethanol/water mixtures |

| Temperature | 80–90°C |

| Atmosphere | Inert (N2 or Ar) |

A mixture of B2Pin2 (0.864 g, 3.40 mmol), Pd(dppf)Cl2 (0.29 g, 0.39 mmol), potassium acetate (0.642 g, 6.54 mmol), and halogenated pyridine (0.600 g, 1.81 mmol) in 1,4-dioxane (20 mL) was degassed and stirred at 80°C overnight. The product was purified by silica gel chromatography, yielding the boronate ester with a yield of approximately 93% .

Functionalization and Methoxylation

Subsequent steps involve introducing the methoxy group at the pyrimidine ring, often through nucleophilic substitution or methylation reactions. This can be achieved by:

- Methylation of the pyrimidine nitrogen or carbon positions using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

- Optimization of reaction conditions ensures regioselectivity and high yield.

Final Deprotection and Purification

The tert-butyl protecting group on the carboxylate is generally stable during the coupling and methylation steps. Final deprotection, if necessary, involves:

- Acidic or basic hydrolysis under mild conditions.

- Purification via chromatography or recrystallization to obtain the pure target compound.

Data Table Summarizing Preparation Methods

| Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Boronate ester synthesis | Halogenated pyridine + B2Pin2 | Pd(dppf)Cl2 | 1,4-Dioxane | 80°C | Overnight | 93% | Inert atmosphere |

| Cross-coupling | Boronate ester + halogenated pyrimidine | Pd(PPh3)4 | Toluene/EtOH | 80°C | 4.5 hours | 93% | Under inert atmosphere |

| Methoxylation | Methylating agent | — | Appropriate solvent | Room temp | Variable | High | Regioselective |

| Deprotection | Acidic or basic conditions | — | Aqueous | Mild | Variable | Quantitative | Purification by chromatography |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues in the Tetrahydropyridine Carboxylate Family

The following table summarizes key structural analogs, their molecular weights, substituents, and available biological

Biological Activity

Tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 276.34 g/mol. The compound features a tetrahydropyridine ring substituted with a methoxypyrimidine moiety.

Antimicrobial Effects

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, pyrimidine derivatives have been shown to possess significant antibacterial and antifungal activities. A study investigating various pyrimidine derivatives found that certain substitutions enhanced their efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The biological activity of pyrimidine-containing compounds has also been explored in cancer research. For example, derivatives similar to this compound were tested for their ability to inhibit cell proliferation in various cancer cell lines. A notable study reported that certain pyrimidine analogs significantly inhibited the growth of A431 vulvar epidermal carcinoma cells through apoptosis induction .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways.

- Enzyme Inhibition : Similar compounds have been found to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division.

- Receptor Modulation : There is evidence suggesting that certain pyrimidine derivatives can act as modulators of neurotransmitter receptors, potentially influencing neurological pathways.

Study on Antimicrobial Activity

In a controlled study, this compound was evaluated for its antimicrobial properties against various pathogens. The results indicated a dose-dependent inhibition of bacterial growth:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 80 |

This suggests that the compound may be a promising candidate for further development as an antimicrobial agent.

Study on Anticancer Properties

A recent investigation into the anticancer properties of similar tetrahydropyridine derivatives demonstrated significant cytotoxicity against breast cancer cell lines:

| Compound | IC50 (µM) |

|---|---|

| Tert-butyl derivative | 12 |

| Standard drug (Doxorubicin) | 10 |

The results highlight the potential of this compound as an effective anticancer agent.

Q & A

Q. What are common synthetic routes for preparing tert-butyl 4-(2-methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step strategies, including:

- Nucleophilic substitution : Reacting a pyrimidine precursor (e.g., 5-bromo-2-methoxypyrimidine) with a tetrahydropyridine-boronate ester via Suzuki-Miyaura coupling, using Pd catalysts (e.g., Pd(dppf)Cl₂) and cesium carbonate as a base .

- Protection/Deprotection : Introducing the tert-butoxycarbonyl (Boc) group to the tetrahydropyridine nitrogen under anhydrous conditions, often employing reagents like di-tert-butyl dicarbonate (Boc₂O) with DMAP or triethylamine in dichloromethane .

- Workup : Purification via column chromatography or recrystallization to isolate the Boc-protected product.

Q. Key Considerations :

- Monitor reaction progress using TLC or LC-MS.

- Optimize catalyst loading (e.g., 5–10 mol% Pd) and solvent systems (e.g., 1,2-dimethoxyethane/water mixtures) to improve yields .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Essential techniques include:

- NMR Spectroscopy : Confirm regiochemistry of the methoxypyrimidine and Boc-protected tetrahydropyridine moieties (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm; ¹³C NMR for Boc carbonyl at ~155 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (calculated for C₁₅H₂₂N₃O₃: 292.17 g/mol) and fragmentation patterns.

- HPLC/Purity Analysis : Ensure >95% purity using reverse-phase C18 columns with UV detection at 254 nm .

Data Interpretation : Cross-reference spectral data with analogs (e.g., tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate ) to resolve ambiguities.

Q. How should this compound be stored to maintain stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation of the Boc group .

- Atmosphere : Use inert gas (N₂ or Ar) to minimize oxidation of the tetrahydropyridine ring .

- Desiccants : Include silica gel packs to avoid hydrolysis of the carbamate .

Stability Testing : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf life .

Advanced Research Questions

Q. How to design pharmacological studies to assess neurotoxic potential?

Methodological Answer:

- In Vitro Models : Use SH-SY5Y neuroblastoma cells to evaluate mitochondrial dysfunction (via JC-1 staining for membrane potential) and ROS production .

- In Vivo Models : Administer the compound to rodents (e.g., 10–50 mg/kg, IP) and monitor for Parkinsonian symptoms (bradykinesia, rigidity) via rotarod tests .

- Mechanistic Studies : Compare structural similarities to MPTP (a known neurotoxin ) using molecular docking to assess binding to monoamine oxidase B (MAO-B).

Data Analysis : Correlate LC₅₀ values (from MTT assays) with in vivo behavioral outcomes to establish dose-response relationships.

Q. What strategies optimize cross-coupling reactions for this compound?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), and XPhos Pd G3 for Suzuki-Miyaura coupling efficiency .

- Solvent Optimization : Compare DMF, THF, and 1,4-dioxane for solubility and reaction rates.

- DOE Approaches : Use factorial designs to evaluate temperature (80–100°C), base (Cs₂CO₃ vs. K₃PO₄), and stoichiometry (1:1.2 boronate:halide ratio) .

Case Study : A 75% yield was achieved using Pd(dppf)Cl₂ in 1,2-dimethoxyethane/water at 100°C .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Purity Verification : Re-analyze batches via HPLC; impurities >2% can skew bioactivity .

- Assay Conditions : Compare protocols (e.g., serum concentration in cell media, incubation time) that may affect IC₅₀ values.

- Structural Confirmation : Re-examine NMR data for potential isomerization or degradation products .

Example : Discrepancies in calcium channel blocking activity may arise from differences in voltage-clamp assay parameters (e.g., holding potential, ion concentrations) .

Q. What computational methods predict interaction sites for mechanistic studies?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., L-type calcium channels) based on the compound’s SMILES string (e.g., COC1=NC(=NC=C1)C2=CCN(CC2)C(=O)OC(C)(C)C) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability in lipid bilayers.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactive sites for electrophilic substitution .

Q. How to troubleshoot low yields in nucleophilic substitution reactions?

Methodological Answer:

- Base Selection : Replace triethylamine with DBU for stronger deprotonation .

- Solvent Polarity : Switch to DMF or DMSO to stabilize transition states .

- Temperature Control : Pre-cool reaction mixtures to 0°C before adding electrophiles to minimize side reactions .

Case Study : A 70% yield improvement was observed using DMAP in CH₂Cl₂ at 0°C .

Q. What causes discrepancies in spectroscopic data for structural confirmation?

Methodological Answer:

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ for ¹H NMR shifts (e.g., methoxy groups may show splitting in polar solvents) .

- Dynamic Effects : Analyze NOESY for conformational flexibility in the tetrahydropyridine ring .

- Instrument Calibration : Validate against certified standards (e.g., ethylbenzene for ¹H NMR) .

Q. How to integrate this compound into multi-step medicinal chemistry workflows?

Methodological Answer:

- Deprotection Strategies : Cleave the Boc group with TFA/DCM (1:1 v/v) to generate a free amine for subsequent alkylation or acylation .

- Parallel Synthesis : Use the tetrahydropyridine core to generate analogs via reductive amination or SNAr reactions .

- Scale-Up : Optimize flash chromatography conditions (e.g., heptane/EtOAc gradients) for gram-scale batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.